

Application Notes: Epertinib Hydrochloride in Patient-Derived Xenograft (PDX) Models

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Compound of Interest

Compound Name: *Epertinib hydrochloride*

Cat. No.: *B2630385*

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Introduction

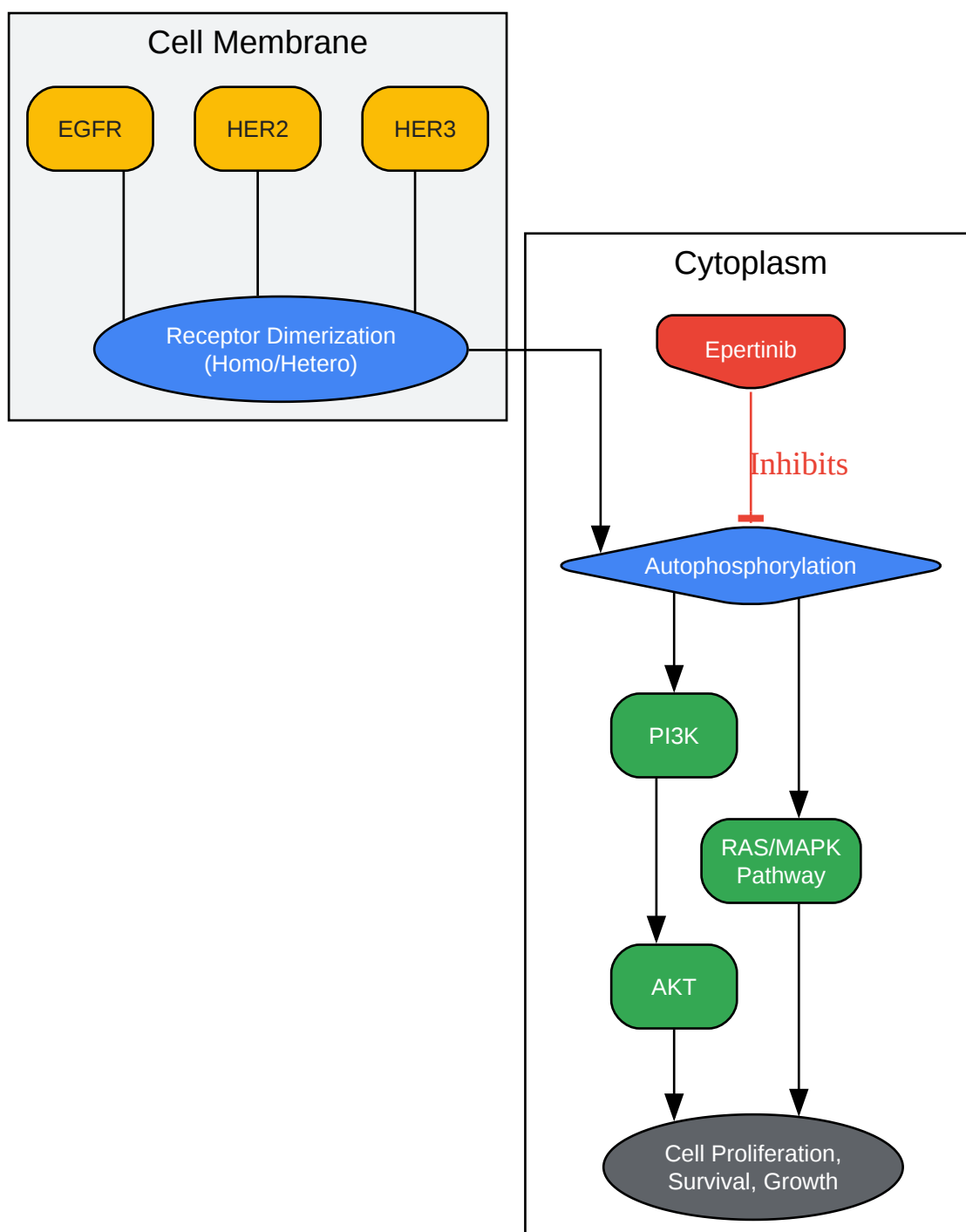
Epertinib hydrochloride (S-222611) is a potent, orally active, and reversible small-molecule tyrosine kinase inhibitor (TKI).[1][2] It selectively targets the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and HER4.[1][3] Overexpression of HER2 is a key driver in several cancers, including 15-20% of breast cancers and a subset of gastric cancers, making it a critical therapeutic target.[3][4] Patient-derived xenograft (PDX) models, which involve implanting tumor tissue from a patient directly into an immunodeficient mouse, have become a vital preclinical platform.[5][6] These models are known to better recapitulate the heterogeneity and therapeutic responses of the original patient's tumor compared to traditional cell line-derived xenografts, making them invaluable for evaluating novel therapies like Epertinib.[5][7]

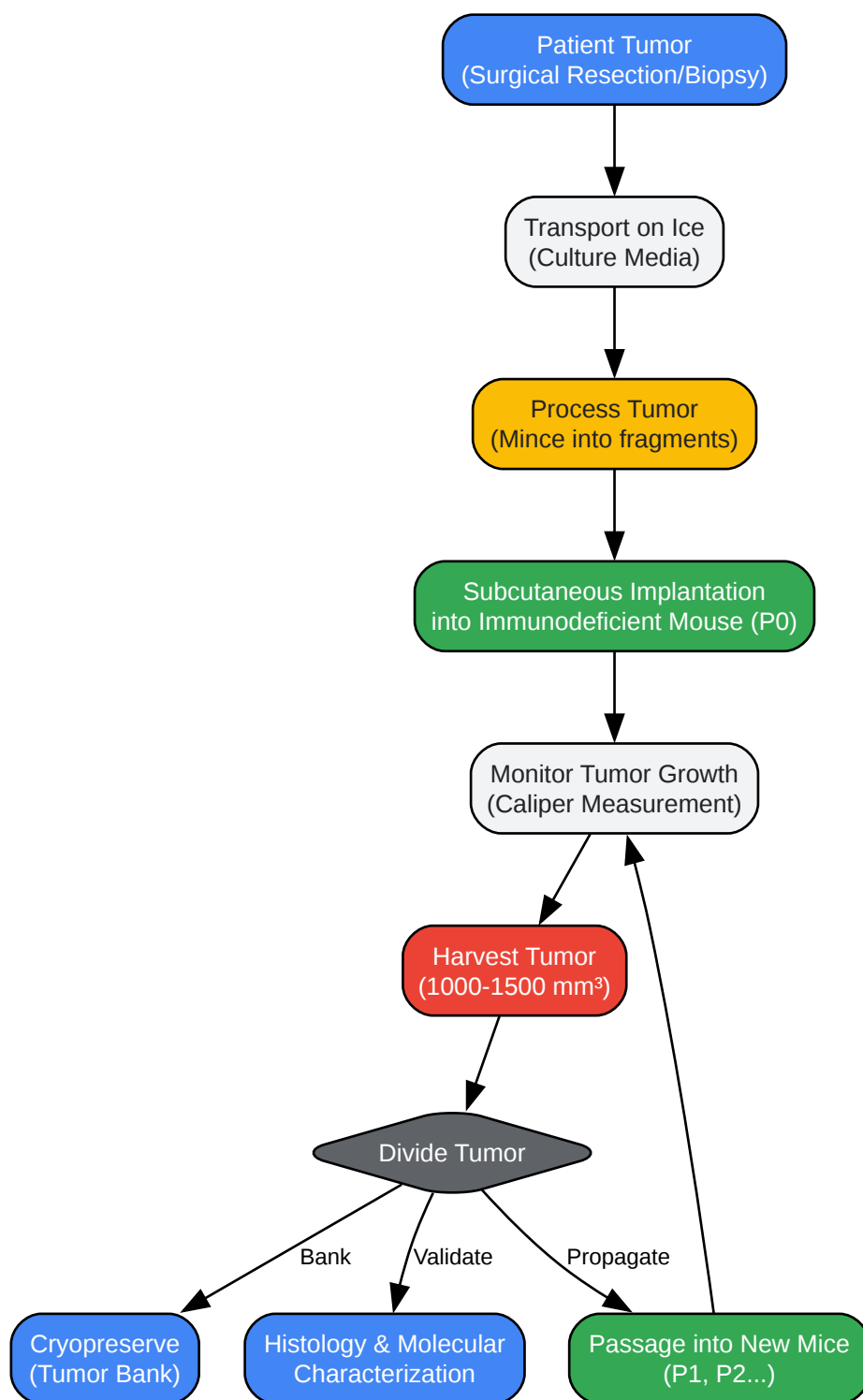
Mechanism of Action

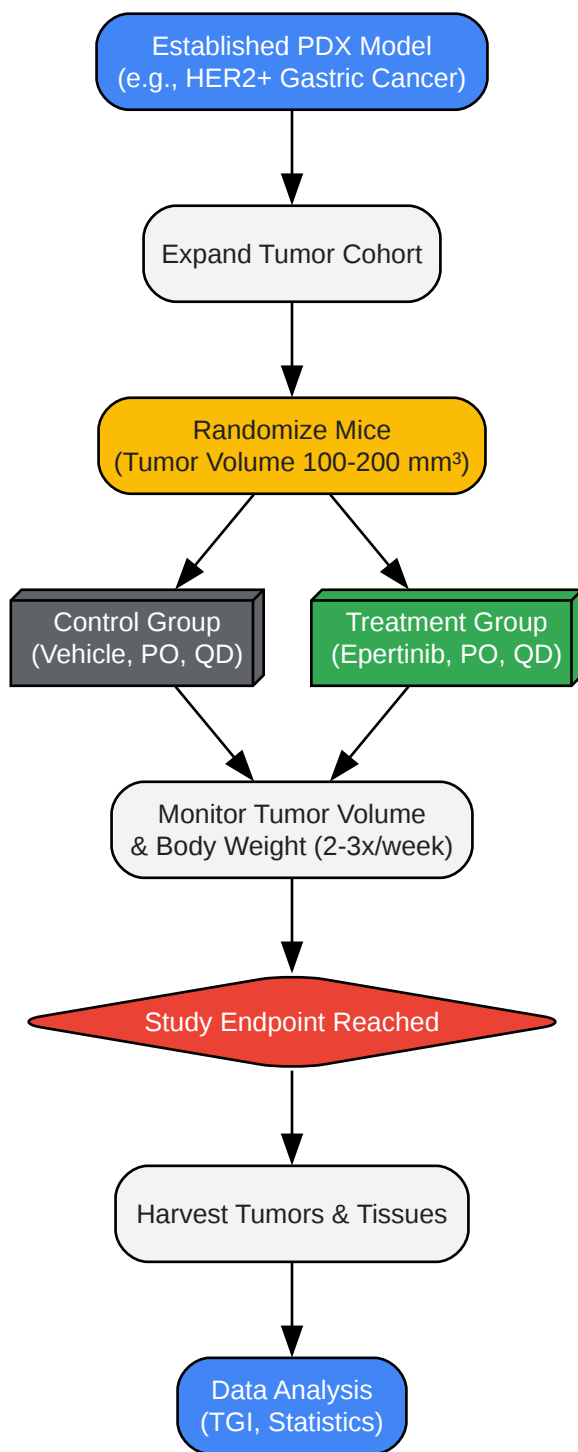
HER2 is a member of the HER/EGFR family of receptor tyrosine kinases.[8] Upon forming heterodimers with other family members like EGFR or HER3, or homodimers when overexpressed, the intracellular kinase domain is activated.[8] This activation triggers downstream signaling cascades, primarily the PI3K/AKT and MAPK pathways, which drive cell proliferation, growth, and survival.[9]

Epertinib exerts its anti-tumor effect by binding to the ATP-binding pocket of the EGFR, HER2, and HER4 kinase domains, inhibiting their phosphorylation.[1][3] This blockade prevents the activation of downstream signaling pathways, ultimately leading to the inhibition of tumor cell

growth and proliferation.[9] In vitro studies have shown that Eperitinib can induce a more prolonged inhibition of EGFR and HER2 phosphorylation compared to other TKIs like lapatinib.
[2][3]







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